
Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethynediyl group, with nitro groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) typically involves the coupling of two nitrobenzene derivatives through an ethynediyl linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) involves its interaction with molecular targets through its nitro and ethynediyl groups. The nitro groups can participate in redox reactions, while the ethynediyl linkage provides rigidity and planarity to the molecule, facilitating its binding to specific targets. The pathways involved may include electron transfer processes and covalent modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(2-nitro-)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
Uniqueness
Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) is unique due to its ethynediyl linkage, which imparts distinct electronic and structural properties compared to similar compounds with ethanediyl or dimethyl-ethanediyl linkages. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25407-11-8 |
|---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
1-nitro-2-[2-(2-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H |
InChI-Schlüssel |
NGAAWVNDUVZWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
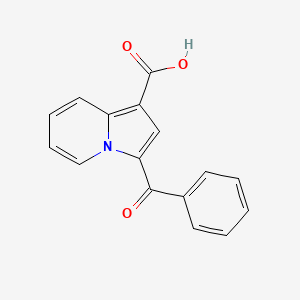
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
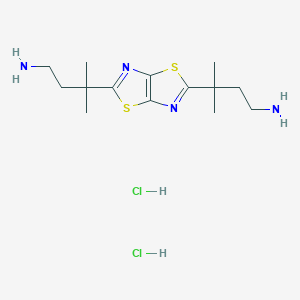
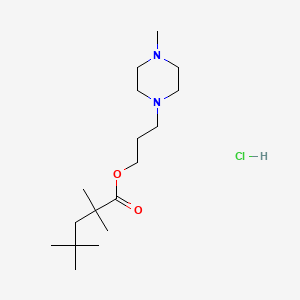
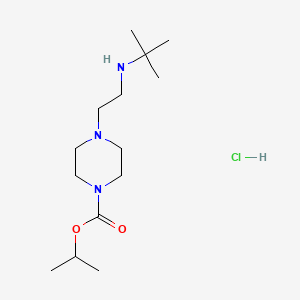


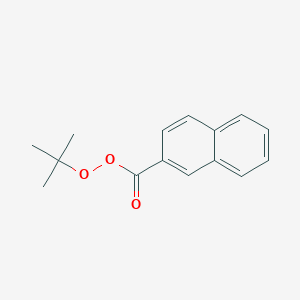
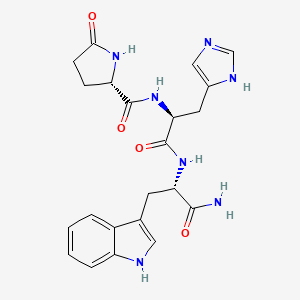
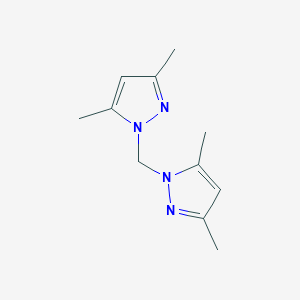
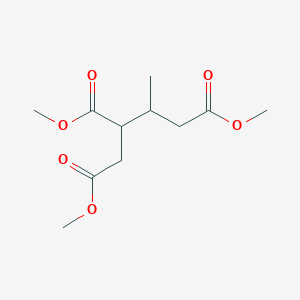
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)

